molecular formula C9H12N2 B123321 2-Pyrrolidin-3-ylpyridine CAS No. 150281-45-1

2-Pyrrolidin-3-ylpyridine

Cat. No. B123321
M. Wt: 148.2 g/mol
InChI Key: STXABSODTGKUAK-UHFFFAOYSA-N
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Patent
US05622966

Procedure details

To a suspension of 2-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (7.15 g, 30.0 mmol) and 10% palladium on charcoal catalyst (1.90 g) in methanol (120 mL) was added dropwise a solution of ammonium formate (7.57 g, 120 mmol) in water (30 mL). The mixture was heated at reflux for 30 minutes, allowed to cool to room temperature, and filtered. The filtrate was concentrated under reduced pressure, the residue was taken up in water (10 mL), and the solution was made basic with concentrated ammonia and extracted with dichloromethane (4×15 mL). The organic extracts were combined, dried over anhydrous potassium carbonate, and concentrated to a yellow oil. This crude product was chromatographed (silica gel, chloroform-methanol-ammonia 75:25:5) to give the title compound (3.33 g, 75%) as a faint yellow liquid.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:12][CH2:11][CH:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)[CH2:9]2)C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].CO.O>[NH:8]1[CH2:12][CH2:11][CH:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CC(CC1)C1=NC=CC=C1
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.57 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
This crude product was chromatographed (silica gel, chloroform-methanol-ammonia 75:25:5)

Outcomes

Product
Name
Type
product
Smiles
N1CC(CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.